4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZWPYCVSZJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691279 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-97-6 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenylboronic acid and 2-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,5-dichlorophenylboronic acid and 2-fluorobenzoic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form derivatives with additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development.
Case Study: Antimicrobial Agents
Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the fluorobenzoic acid structure can lead to enhanced activity against specific bacterial strains. A study demonstrated that compounds synthesized from this acid displayed significant bactericidal potency, indicating its potential as a precursor for new antibiotics .
Materials Science
The compound is explored for its role in developing advanced materials, including polymers and coatings. Its unique electronic properties due to the presence of chlorine and fluorine atoms enhance the performance characteristics of materials.
Application in Coatings
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance. This makes it suitable for applications in protective coatings for industrial use .
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a candidate for investigating mechanisms of drug action.
Enzyme Interaction Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be quantitatively analyzed to understand the compound's mechanism of action and potential therapeutic effects .
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl and fluorobenzoic acid moieties can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
Key structural analogues differ in the positions of chlorine, fluorine, or other substituents on the benzoic acid or phenyl rings. These variations significantly alter physicochemical properties and bioactivity.
Table 1: Structural Analogues and Key Features
*Calculated based on similar compounds.
Key Observations:
- Substituent Position : The 4-position dichlorophenyl group in the target compound and dCPB3 enhances steric bulk and aromatic interactions compared to 2-position analogues like dCPB1 .
- Fluorine vs.
- Hydroxyl Addition : Introducing a hydroxyl group (e.g., 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid) increases hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability .
Physicochemical Properties
Biological Activity
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is an organic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. Its unique structural features, characterized by the presence of fluorine and chlorine substituents, suggest that it may interact with biological systems in significant ways.
The chemical formula for this compound is C13H7Cl2FO2. It is classified as a benzoic acid derivative and possesses both hydrophobic and hydrophilic characteristics due to its functional groups. The presence of halogen atoms (chlorine and fluorine) can influence the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzoic acid derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound to also possess similar activities. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Cholinesterase Inhibition
One notable area of research involves the inhibition of cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. A study on derivatives of 4-fluorobenzoic acid demonstrated that certain modifications could lead to significant inhibition of both acetylcholinesterase and butyrylcholinesterase. This suggests that this compound could be investigated for its potential as a therapeutic agent in treating conditions like Alzheimer's disease .
Case Studies
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural features. The halogen substituents likely enhance binding affinity to target proteins, thereby influencing enzymatic activity or receptor signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, and how do substituent positions influence reactivity?
- Methodological Answer :
- Step 1 : Start with halogenation of the benzoic acid core. Introduce fluorine at the ortho position (C2) via electrophilic substitution using HF or F₂ under controlled conditions to avoid over-halogenation.
- Step 2 : Attach the 3,5-dichlorophenyl group via Suzuki-Miyaura coupling, using a palladium catalyst and arylboronic acid derivatives .
- Substituent Effects : The electron-withdrawing nature of fluorine and chlorine atoms enhances electrophilic substitution at specific positions. Fluorine at C2 sterically hinders meta and para substitutions, directing further reactions to the ortho position .
- Validation : Confirm regioselectivity using NMR (¹H/¹³C) and LC-MS to detect intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/LC-MS : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
- NMR Spectroscopy : Analyze ¹⁹F NMR to confirm fluorine placement and ¹H NMR to verify the absence of protonated impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, Cl, F) with theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Issue : Discrepancies in NMR chemical shifts or LC-MS fragmentation patterns may arise from solvent effects, tautomerism, or isotopic interference.
- Resolution :
- Solvent Standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
- Isotopic Labeling : Use deuterated analogs (e.g., ³⁵Cl vs. ³⁷Cl) to distinguish isotopic peaks in mass spectra .
- Cross-Validation : Compare data with authoritative databases (e.g., PubChem, NIST) and replicate synthesis under inert conditions to exclude oxidation artifacts .
Q. How can computational modeling predict the biological activity of this compound as a potential enzyme inhibitor?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (PubChem CID: retrieve from ).
- Step 2 : Analyze binding affinity and steric compatibility. The 3,5-dichlorophenyl group may occupy hydrophobic pockets, while the carboxylic acid moiety participates in hydrogen bonding .
- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and correlate with logP values to assess bioavailability .
Q. What experimental designs mitigate stability issues during long-term storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the carboxylic acid group or photo-dechlorination under UV exposure.
- Stabilization Methods :
- Storage Conditions : Keep in amber vials at –20°C under nitrogen to prevent moisture absorption and oxidative degradation .
- Lyophilization : Convert to a sodium salt for improved aqueous stability and reduced hygroscopicity .
- Accelerated Stability Testing : Use thermal stress (40–60°C) and HPLC monitoring to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
